molecular formula C39H36K3N5O13 B12379019 Rhod-5N

Rhod-5N

Cat. No.: B12379019
M. Wt: 900.0 g/mol
InChI Key: JLZGTFWLMRDWKD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Rhod-5N is a fluorescent calcium indicator that is widely used in biological research. It is a member of the rhodamine family of dyes and is known for its ability to bind calcium ions (Ca²⁺) with high specificity. This compound is essentially nonfluorescent in the absence of divalent cations but exhibits strong fluorescence enhancement upon binding Ca²⁺ . This property makes it an invaluable tool for measuring intracellular calcium levels in various cell types and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhod-5N is synthesized through a series of chemical reactions that involve the modification of the rhodamine core structureThe final product is purified using chromatographic techniques to ensure high purity and specificity .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated synthesis and purification processes. The compound is often supplied as a tripotassium salt, which is cell-impermeant, or as an acetoxymethyl (AM) ester, which is cell-permeant . The AM ester form is particularly useful for loading the dye into live cells, where it is hydrolyzed by intracellular esterases to release the active dye .

Chemical Reactions Analysis

Types of Reactions

Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution. The binding of Ca²⁺ to this compound results in a significant increase in fluorescence intensity, which is the basis for its use as a calcium indicator .

Common Reagents and Conditions

The primary reagent involved in the use of this compound is calcium chloride (CaCl₂), which provides the Ca²⁺ ions necessary for the fluorescence response. The dye is typically used in buffered solutions, such as Hanks’ balanced salt solution (HBSS) or Hepes-buffered saline (HBS), to maintain physiological pH and ionic strength .

Major Products Formed

The major product formed in the reaction of this compound with calcium ions is the this compound-Ca²⁺ complex, which exhibits enhanced fluorescence. This complex is stable under physiological conditions and can be detected using fluorescence microscopy or spectroscopy .

Scientific Research Applications

Rhod-5N has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:

Mechanism of Action

Rhod-5N exerts its effects by binding to calcium ions with high specificity. The binding of Ca²⁺ to this compound induces a conformational change in the dye molecule, resulting in a significant increase in fluorescence intensity . This fluorescence enhancement allows researchers to visualize and quantify changes in intracellular calcium levels in real-time. The molecular targets of this compound are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .

Properties

Molecular Formula

C39H36K3N5O13

Molecular Weight

900.0 g/mol

IUPAC Name

tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate

InChI

InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3

InChI Key

JLZGTFWLMRDWKD-UHFFFAOYSA-K

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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